

# Technical Support Center: 5(6)-Carboxy-eosin NHS Ester

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## Compound of Interest

Compound Name: 5(6)-Carboxy-eosin

Cat. No.: B15556450

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the storage, handling, and use of **5(6)-Carboxy-eosin** N-hydroxysuccinimide (NHS) ester.

## Frequently Asked Questions (FAQs)

Q1: What is **5(6)-Carboxy-eosin** NHS ester and what is it used for?

A1: **5(6)-Carboxy-eosin** NHS ester is a fluorescent dye that belongs to the eosin family. It is chemically activated with an N-hydroxysuccinimide (NHS) ester group, making it reactive towards primary amino groups (-NH<sub>2</sub>) found on biomolecules such as proteins, peptides, and amino-modified oligonucleotides. This reactivity allows for the stable covalent labeling of these molecules, enabling their detection and analysis in various biological applications, including fluorescence microscopy, flow cytometry, and immunoassays.

Q2: How should I store and handle **5(6)-Carboxy-eosin** NHS ester?

A2: Proper storage and handling are critical to maintain the reactivity of the NHS ester. It is highly susceptible to hydrolysis in the presence of moisture. Therefore, it should be stored at -20°C, desiccated, and protected from light.<sup>[1]</sup> Before use, allow the vial to warm to room temperature before opening to prevent condensation.

Q3: What is the optimal pH for the labeling reaction?

A3: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range for the labeling reaction is between 8.3 and 8.5. At a lower pH, the amino groups are protonated and less reactive. At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction and reduces efficiency.

Q4: What solvents should I use to dissolve **5(6)-Carboxy-eosin** NHS ester?

A4: **5(6)-Carboxy-eosin** NHS ester is soluble in anhydrous dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).<sup>[1][2]</sup> It is recommended to prepare stock solutions in one of these solvents immediately before use.

## Quantitative Data

The following table summarizes the key quantitative data for **5(6)-Carboxy-eosin** and its closely related derivatives. Due to limited direct data for the NHS ester of **5(6)-Carboxy-eosin**, information from related compounds is provided for reference.

Property	<b>5(6)-Carboxy-eosin</b>	<b>5(6)-Carboxyfluorescein NHS ester</b>	<b>5(6)-Carboxyrhodamine 110 NHS Ester</b>
Molecular Weight	~692 g/mol or ~1384 g/mol (potential dimer) <sup>[2]</sup>	~473.4 g/mol <sup>[1]</sup>	~507.9 g/mol <sup>[3]</sup>
Excitation Max ( $\lambda_{ex}$ )	Not specified	~495 nm <sup>[1]</sup>	~502 nm <sup>[3]</sup>
Emission Max ( $\lambda_{em}$ )	Not specified	~520 nm <sup>[1]</sup>	~527 nm <sup>[3]</sup>
Extinction Coefficient ( $\epsilon$ )	Not specified	>70,000 cm <sup>-1</sup> M <sup>-1</sup>	76,000 cm <sup>-1</sup> M <sup>-1</sup> <sup>[3]</sup>
Solubility	DMSO <sup>[2]</sup>	DMSO, DMF	DMSO, DMF <sup>[3]</sup>
Storage Temperature	+4°C (long-term) <sup>[2]</sup>	-20°C <sup>[1]</sup>	-20°C <sup>[3]</sup>

## Experimental Protocols

### Protein Labeling with **5(6)-Carboxy-eosin** NHS Ester

This protocol provides a general guideline for labeling proteins. The optimal conditions may need to be determined empirically for each specific protein.

Materials:

- Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4)
- **5(6)-Carboxy-eosin** NHS ester
- Anhydrous DMSO or DMF
- Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5
- Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

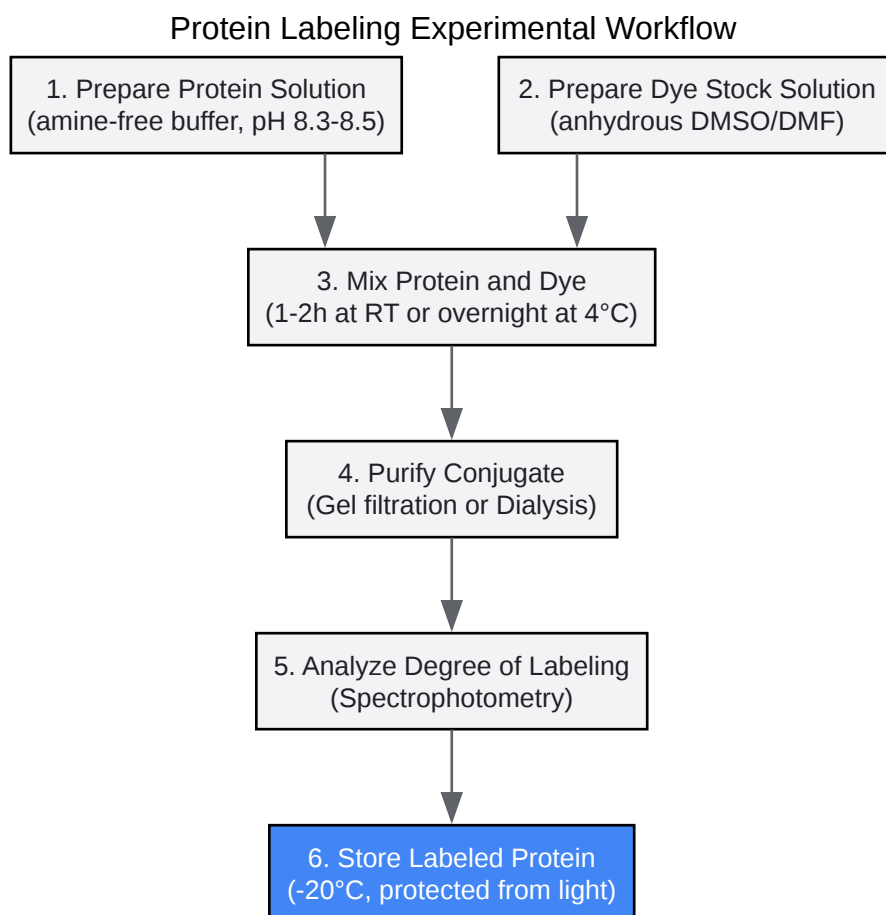
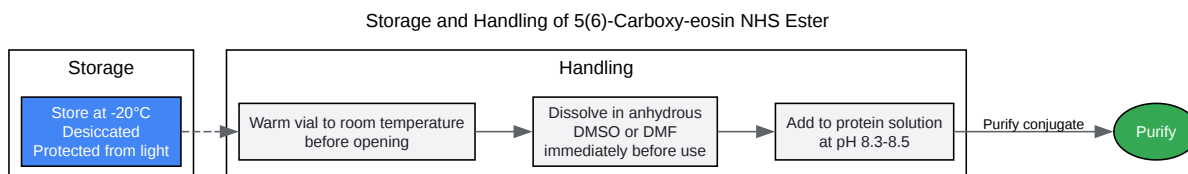
- Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
- Prepare Dye Stock Solution: Immediately before use, dissolve the **5(6)-Carboxy-eosin** NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
- Labeling Reaction:
  - Calculate the required amount of dye. A 10- to 20-fold molar excess of the dye to the protein is a good starting point.
  - Add the dye stock solution to the protein solution while gently vortexing.
  - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Purification:
  - Remove the unreacted dye and byproducts by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).

- Alternatively, perform dialysis against the storage buffer.
- Determine Degree of Labeling (DOL):
  - Measure the absorbance of the purified conjugate at 280 nm (for protein) and the absorbance maximum of the dye (if known).
  - Calculate the protein concentration and the dye concentration to determine the molar ratio of dye to protein.
- Storage: Store the labeled protein at 4°C for short-term use or at -20°C for long-term storage, protected from light.

## Troubleshooting Guide

Issue	Possible Cause	Suggested Solution
Low Labeling Efficiency	Incorrect pH: The reaction buffer pH is outside the optimal range of 8.3-8.5.	Verify the pH of the reaction buffer with a calibrated pH meter.
Hydrolyzed NHS Ester: The dye was exposed to moisture before or during the reaction.	Use anhydrous solvents to prepare the dye stock solution. Allow the dye vial to warm to room temperature before opening. Prepare the dye solution immediately before use.	
Presence of Primary Amines in Buffer: Buffers containing Tris or glycine will compete with the protein for the dye.	Use an amine-free buffer such as PBS, bicarbonate, or borate buffer.	
Protein Precipitation	High Degree of Labeling: Eosin dyes can be hydrophobic, and excessive labeling can lead to protein aggregation.	Reduce the molar excess of the dye in the labeling reaction. Optimize the reaction time and temperature.
Solvent-Induced Denaturation: Adding a large volume of organic solvent (DMSO/DMF) can denature the protein.	Keep the volume of the added dye stock solution to a minimum (ideally <10% of the total reaction volume).	
Unexpected Fluorescence	Presence of Unreacted Dye: Incomplete removal of free dye after the labeling reaction.	Ensure thorough purification of the labeled protein using gel filtration or extensive dialysis.

## Visualizations



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### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 5(6)-Carboxyfluorescein, NHS ester (CAS 17548-22-8) | Abcam [abcam.com]
- 2. 5(6)-Carboxyeosin (CAS 132201-84-4) | Abcam [abcam.com]
- 3. 5(6)-Carboxyrhodamine 110 NHS Ester, 135926-06-6 | BroadPharm [broadpharm.com]
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